PI3Kα Inhibitory Potency: Quasi‑Isosteric Piperazine Substitution Defines Nanomolar Activity
While direct enzymatic data for the target compound are not publicly available, its core scaffold is a direct mimic of the 3‑(4‑phenylpiperazin‑1‑yl)quinoxaline fragment present in PI3Kα inhibitor series. In the published series, the 4‑phenylpiperazine substituent (as opposed to morpholine or 4‑trifluoromethylpiperidine) yielded an IC50 of 40 nM (Compound 22) and 24 nM (Compound 41) against PI3Kα in a competitive fluorescence polarization assay [1]. The target compound's pyrazole‑4‑sulfonamide tail is predicted to engage the affinity pocket with a similar hydrogen‑bond pattern, making it a rational probe for SAR expansion around the PI3Kα hinge‑binding region.
| Evidence Dimension | PI3Kα enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | Not available (predicted low‑nanomolar class based on scaffold) |
| Comparator Or Baseline | Compound 22: 40 nM; Compound 41: 24 nM (4-phenylpiperazinyl-quinoxaline derivatives) |
| Quantified Difference | Class‑level inference; exact delta unknown |
| Conditions | Competitive fluorescence polarization assay, PI3Kα isoform, published PLoS ONE 2012 |
Why This Matters
This positions the compound as a prioritized synthetic intermediate for medicinal chemists aiming to modify the sulfonamide vector while retaining the optimized phenylpiperazine‑quinoxaline kinase recognition element.
- [1] Wu, P., Su, Y., Guan, X., et al. (2012). Identification of Novel Piperazinylquinoxaline Derivatives as Potent Phosphoinositide 3-Kinase (PI3K) Inhibitors. PLoS ONE, 7(8), e43171. View Source
